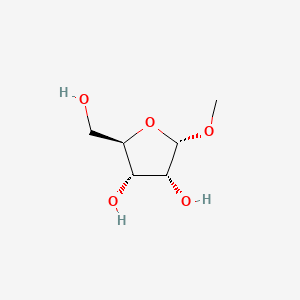

Methyl alpha-D-ribofuranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl alpha-D-ribofuranoside is a useful research compound. Its molecular formula is C6H12O5 and its molecular weight is 164.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Structural and Spectroscopic Studies

Methyl alpha-D-ribofuranoside serves as a model compound for studying the structural dynamics of furanosides. Its vibrational spectra have been extensively analyzed using various spectroscopic techniques, including:

- Inelastic Neutron Scattering (INS) : This method allows for the observation of all vibrational modes without the restrictions imposed by optical selection rules. INS has been instrumental in elucidating the molecular dynamics of this compound, revealing insights into hydrogen bonding interactions and conformational behaviors .

- Raman and Infrared Spectroscopy : These techniques have provided detailed information about the functional groups present in the molecule, contributing to a better understanding of its chemical properties and interactions .

The combination of these techniques has facilitated a comprehensive understanding of the compound's behavior in different environments, which is crucial for its application in biochemical contexts.

Organic Synthesis

This compound is utilized as a key intermediate in the synthesis of various biologically active compounds. Its derivatives are employed in:

- Synthesis of Nucleosides : this compound is used as a building block for synthesizing nucleosides and nucleotides, which are essential for RNA and DNA synthesis. For instance, it has been used to construct 2'-C-branched ribonucleosides that exhibit enhanced biological activity .

- Quaternization Reactions : The compound can undergo quaternization to form quaternary ammonium salts, which have applications in drug delivery systems and as antimicrobial agents. Research has demonstrated successful quaternization reactions leading to new compounds with potential therapeutic applications .

Medicinal Chemistry

The biological relevance of this compound extends to its role in medicinal chemistry:

- Antiviral and Antimicrobial Agents : Due to its structural similarity to ribose, derivatives of this compound have been explored for their antiviral properties. They can inhibit viral replication by mimicking natural substrates involved in nucleic acid synthesis.

- Drug Development : The compound's ability to form stable complexes with various biomolecules makes it a candidate for developing new drugs targeting specific biochemical pathways. Its derivatives have shown promise in enhancing the efficacy of existing pharmaceuticals by modifying their pharmacokinetic properties.

Case Study 1: Vibrational Spectroscopy Analysis

A recent study utilized vibrational spectroscopy to analyze methyl beta-D-ribofuranoside, revealing critical insights into its molecular dynamics and hydrogen bonding interactions. The findings highlighted the importance of vibrational data in understanding carbohydrate chemistry and its implications for biological function .

Case Study 2: Synthesis of Quaternary Ammonium Salts

Research focused on the quaternization of methyl 2,3-O-isopropylidene-5-O-mesyl-β-D-ribofuranoside demonstrated successful yields ranging from 28% to 78%. This study illustrated how variations in reaction conditions could optimize product yields, showcasing the compound's versatility in synthetic applications .

化学反応の分析

Table 1: Key Synthetic and Protection Strategies

-

Benzylation : Methyl α-D-ribofuranoside undergoes 3,5-di-O-arylmethylation with substituted benzyl halides, yielding protected derivatives essential for nucleoside synthesis .

-

Acetylation : Reaction with acetic anhydride under acidic conditions affords fully acetylated derivatives, enabling further functionalization at the 2′-position .

Derivatization and Functional Group Manipulation

Functional group interconversion at the 5-position enables diverse applications in medicinal chemistry.

Table 3: Functionalization Reactions

-

Halogenation : 5-Hydroxyl group substitution with chlorine/bromine enhances reactivity for cross-coupling or nucleophilic displacement .

-

Quaternization : Mesyl/tosyl groups at the 5-position undergo nucleophilic substitution with amines, with triflate derivatives showing near-quantitative yields (e.g., 8c at 98%) .

Structural Insights Impacting Reactivity

Vibrational spectroscopy and computational studies reveal that methyl α-D-ribofuranoside adopts conformations favoring intramolecular H-bonding (e.g., O3–H⋯O5 interactions), which stabilize transition states during functionalization .

特性

分子式 |

C6H12O5 |

|---|---|

分子量 |

164.16 g/mol |

IUPAC名 |

(2R,3S,4R,5S)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol |

InChI |

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(2-7)11-6/h3-9H,2H2,1H3/t3-,4-,5-,6+/m1/s1 |

InChIキー |

NALRCAPFICWVAQ-KAZBKCHUSA-N |

SMILES |

COC1C(C(C(O1)CO)O)O |

異性体SMILES |

CO[C@@H]1[C@@H]([C@@H]([C@H](O1)CO)O)O |

正規SMILES |

COC1C(C(C(O1)CO)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。